molecular formula C10H11N5O B2414006 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine CAS No. 2415517-84-7

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine

Cat. No.: B2414006
CAS No.: 2415517-84-7
M. Wt: 217.232
InChI Key: JXZHJNOOQFEMFF-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Reduced heterocyclic structures.

    Substitution: Substituted hydrazinyl derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is unique due to the presence of both the cyclopropyl group and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making this compound a valuable tool in scientific research.

Properties

IUPAC Name

[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZHJNOOQFEMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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